2-Methylenepropane-1,3-diyl diacetate

Oxidative Acetoxylation Process Chemistry Bifunctional Monomer Synthesis

2-Methylenepropane-1,3-diyl diacetate (CAS 3775-29-9), systematically named 2-(acetyloxymethyl)prop-2-en-1-yl acetate, is an α,α-disubstituted olefinic diester with molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol. As a liquid building block, it is characterized by an exo-methylene group flanked by two acetoxy-methyl arms, endowing it with an orthogonal, ambident reactivity profile that is uncommon among simpler allylic acetate analogs.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 3775-29-9
Cat. No. B1583346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylenepropane-1,3-diyl diacetate
CAS3775-29-9
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=C)COC(=O)C
InChIInChI=1S/C8H12O4/c1-6(4-11-7(2)9)5-12-8(3)10/h1,4-5H2,2-3H3
InChIKeyFKAKGSJLTBVQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylenepropane-1,3-diyl diacetate (CAS 3775-29-9): A Bifunctional Exo-Methylene Synthon for Precision Synthesis


2-Methylenepropane-1,3-diyl diacetate (CAS 3775-29-9), systematically named 2-(acetyloxymethyl)prop-2-en-1-yl acetate, is an α,α-disubstituted olefinic diester with molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol. [1] As a liquid building block, it is characterized by an exo-methylene group flanked by two acetoxy-methyl arms, endowing it with an orthogonal, ambident reactivity profile that is uncommon among simpler allylic acetate analogs. This reagent is commercially supplied at a standard purity of 98% (GC/HPLC) by multiple vendors, and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC-MS data.

Why Generic Analogs Cannot Replace 2-Methylenepropane-1,3-diyl diacetate in Key Synthetic Pathways


The structural architecture of 2-methylenepropane-1,3-diyl diacetate—a central sp²-hybridized carbon bearing two equivalent allylic acetate leaving groups—is not adequately replicated by simpler analogs such as methallyl acetate or 2-methylene-1,3-propanediol. Methallyl acetate (CAS 820-71-3) possesses only a single acetate group, precluding its use in reactions requiring dual electrophilic sites for tandem or sequential functionalization, such as palladium-catalyzed annulations. [1] Conversely, the diol 2-methylene-1,3-propanediol lacks the leaving-group capacity of acetate esters, rendering it inert under the mild, base-mediated or transition-metal-catalyzed conditions where the diacetate is productive. This gap in reactivity and reaction scope makes the diacetate an irreplaceable building block for convergent complexity generation, as detailed in the quantitative evidence below.

Quantitative Selection Evidence: When to Prioritize 2-Methylenepropane-1,3-diyl diacetate Over Alternatives


Synthesis Efficiency: 99% Conversion with 61% Selectivity from Methallyl Acetate

In a patented oxidative acetoxylation process, the target compound is synthesized directly from methallyl acetate with 99% conversion and 61% selectivity, achieving a production efficiency of 1.14 g(product)/{g(catalyst)·hr}. This is contrasted with an alternative route starting from pentaerythritol tetraacetate, which yields the same diacetate at only approximately 10% of theory based on the starting material, highlighting the stark yield advantage of the methallyl acetate pathway. [1]

Oxidative Acetoxylation Process Chemistry Bifunctional Monomer Synthesis

Pd-Catalyzed Tandem Annulation: Up to 91% Yield Across 21 Nucleoside Analog Examples

In a palladium-catalyzed tandem allylic substitution, 2-methylenepropane-1,3-diyl diacetate serves as a bis-electrophile for α-purine-substituted acetophenones, delivering six-membered ring nucleoside analogues in up to 91% yield across 21 diverse substrates. [1] In contrast, the mono-acetate analog, methallyl acetate, is structurally incapable of this tandem annulation as it provides only a single electrophilic site, offering a direct mechanistic advantage for the diacetate that is not achievable with the simpler building block.

Palladium Catalysis Nucleoside Analogues Heterocycle Synthesis

Polyester Resin Curing: Enhanced Hardness and Chemical Resistance via Crosslinking

Industrial sources document the use of 1,3-diacetoxy-2-methylenepropane (MTBDAC) as a curing agent for polyester resins, where it is reported to improve the hardness, wear resistance, and chemical resistance of the cured material. While specific quantitative improvements (e.g., Taber abrasion mg loss, pencil hardness increase) are not provided, the crosslinking mechanism implies a performance advantage over non-reactive plasticizers or mono-functional acetates. [1] It should be noted that this evidence lacks direct, quantitative comparator data and is drawn from industrial claims.

Polymer Crosslinking Coating Durability Thermoset Performance

Optimal Application Domains for 2-Methylenepropane-1,3-diyl diacetate Based on Quantitative Evidence


Convergent Synthesis of Nucleoside Analogues via Pd-Catalyzed Tandem Annulation

The high-yielding (up to 91%), broad-scope (21 examples) tandem palladium-catalyzed annulation of 2-methylenepropane-1,3-diyl diacetate with α-purine-substituted acetophenones provides rapid access to six-membered ring nucleoside analogues. [1] This dual-electrophile advantage is not achievable with mono-functional analogs like methallyl acetate, making the diacetate the reagent of choice for medicinal chemistry programs targeting this scaffold.

Precursor for 2-Methylpropane-1,3-diol via Transesterification-Hydrogenation

A patented process demonstrates the conversion of 2-methylenepropane-1,3-diyl diacetate to 2-methylpropane-1,3-diol via base-catalyzed transesterification with a lower alcohol (e.g., methanol) followed by catalytic hydrogenation without intermediate isolation. [2] This integrated protocol provides a practical route to a valuable diol monomer, leveraging the diacetate's dual ester reactivity which is absent in the corresponding free diol.

Polyester Resin Curing Agent for Enhanced Coating Performance

Commercial sources report that 1,3-diacetoxy-2-methylenepropane (MTBDAC) functions as a curing agent for polyester resins, improving hardness, wear resistance, and chemical resistance. For industrial formulators evaluating crosslinkers, this compound's bifunctional reactivity offers a distinct crosslinking profile compared to mono-functional acetates. Quantitative performance data should be requested from suppliers to confirm the extent of improvement over standard curing agents.

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